molecular formula C8H5ClO4 B1267633 4-Chloroisophthalic acid CAS No. 2845-85-4

4-Chloroisophthalic acid

Cat. No.: B1267633
CAS No.: 2845-85-4
M. Wt: 200.57 g/mol
InChI Key: APLYBKHRTXFIBT-UHFFFAOYSA-N
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Description

4-Chloroisophthalic acid is an organic compound with the molecular formula C8H5ClO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in the synthesis of various polymers and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloroisophthalic acid can be synthesized through several methods. One common method involves the chlorination of isophthalic acid. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the use of high-purity isophthalic acid and chlorine gas, with the reaction being conducted in large reactors. The product is then purified through crystallization and filtration to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

4-Chloroisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloroisophthalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of high-performance polymers and resins

Mechanism of Action

The mechanism of action of 4-Chloroisophthalic acid depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. Its molecular structure allows it to interact with different reagents and catalysts, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloroisophthalic acid is unique due to the presence of the chlorine atom, which imparts different chemical properties compared to its non-chlorinated counterparts. This chlorine substitution allows for selective reactions and the formation of unique derivatives that are not possible with isophthalic acid alone .

Properties

IUPAC Name

4-chlorobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLYBKHRTXFIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325260
Record name 4-Chloroisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2845-85-4
Record name 4-Chloroisophthalic acid
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Record name 4-Chloroisophthalic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloroisophthalic acid; 95%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-chloroisophthalic acid contribute to the structural diversity of metal-organic frameworks?

A1: this compound (C₈H₅ClO₄) acts as a bridging ligand, coordinating to metal centers through its two carboxylate groups [, ]. This bridging ability, combined with its rigid aromatic core, allows for the construction of diverse MOF architectures, ranging from 2D sheets to 3D frameworks [, ]. The presence of the chlorine atom can further influence the framework structure and properties by participating in weak interactions like halogen bonding.

Q2: What is the role of this compound in the alkali stability of the novel 2D material CACl-10 (180)?

A2: In a study by [], researchers successfully synthesized CACl-10 (180), a novel 2D material, using this compound and aluminum nitrate nonahydrate. This material exhibited remarkable stability in strong alkali solutions, a property attributed to the alkali-resistant nature of aluminum hydroxide present in its structure. Interestingly, the chlorine atoms from this compound (-Cl) were also found to contribute to the material's alkali stability [].

Q3: Can you provide details on the analytical techniques used to characterize materials incorporating this compound?

A3: Researchers employ a combination of techniques to characterize materials synthesized with this compound. These include single-crystal X-ray diffraction analysis to determine the crystal structure, elemental analysis to confirm the composition, IR spectroscopy to identify functional groups, and thermogravimetric analysis to study thermal stability [, ].

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